molecular formula C14H11ClN2S B2827347 2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole CAS No. 14483-78-4

2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole

Cat. No.: B2827347
CAS No.: 14483-78-4
M. Wt: 274.77
InChI Key: AWQHGKQDMXEODE-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole is a synthetic benzimidazole derivative of high interest in pharmaceutical and biological research. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry, linked via a thiomethyl bridge to a 4-chlorophenyl ring. The structural motif of substituted benzimidazoles is widely recognized for its diverse pharmacological potential, including anthelmintic, antimicrobial, antiviral, and anticancer activities . The specific substitution pattern on this molecule suggests it is a valuable intermediate for constructing more complex targets or for investigating structure-activity relationships (SAR). Benzimidazole derivatives are known to interact with biological systems in various ways. A well-established mechanism for some members of this class, particularly anthelmintics like mebendazole and albendazole, is the inhibition of tubulin polymerization, which disrupts microtubule formation in target cells . Other derivatives have been designed and optimized as modulators of specific protein targets; for instance, recent studies have explored amidobenzimidazole derivatives as potent, orally available agonists of the STING (Stimulator of Interferon Genes) protein for cancer immunotherapy . The presence of the sulfur-containing thioether linker in this compound may influence its electronic properties, lipophilicity, and metabolic stability, making it a compelling subject for further investigation in drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not labeled or approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQHGKQDMXEODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole typically involves the reaction of 4-chlorobenzenethiol with a benzimidazole derivative. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution on a benzimidazole precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reducing agents like tin(II) chloride (SnCl₂) can be employed.

    Substitution: Halogenating agents or nitrating mixtures are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their normal function. The 4-chlorophenylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Specific pathways affected include inhibition of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Table 1: Derivatives with Modified Aryl Thioether Groups

Compound Name Substituent Key Properties/Activities Reference
This compound 4-Cl-C₆H₄-S- Antibacterial (broad-spectrum), moderate yield (59%)
2-{[(4-Fluorophenyl)thio]methyl}-1H-benzimidazole 4-F-C₆H₄-S- Enhanced lipophilicity; lower yield (59%)
2-{[(Benzyl)thio]methyl}-1H-benzimidazole C₆H₅CH₂-S- Lower antibacterial potency; higher yield (61%)
2-{[(Pyridinyl)thio]methyl}-1H-benzimidazole 2-Pyridinyl-S- Improved solubility; antiviral potential

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Cl) enhance stability and bioactivity compared to electron-donating groups (e.g., benzyl) .
  • Fluorine substitution improves metabolic stability but may reduce synthetic yield due to steric effects .

Positional Isomerism of Chlorophenyl Substituents

Table 2: Chlorophenyl Positional Isomers

Compound Name Substituent Position Biological Activity Reference
This compound Para (4-Cl) Antibacterial (MBC: 0.5–4 µg/mL)
2-{[(2-Chlorophenyl)thio]methyl}-1H-benzimidazole Ortho (2-Cl) Reduced activity due to steric hindrance
2-{[(3-Chlorophenyl)thio]methyl}-1H-benzimidazole Meta (3-Cl) Intermediate activity; unexplored in detail

Key Observations :

  • Para-substituted derivatives exhibit optimal bioactivity due to favorable electronic and spatial alignment with target enzymes .
  • Ortho-substitution disrupts molecular planarity, reducing binding affinity .

Functional Group Additions to the Benzimidazole Core

Table 3: Derivatives with Additional Functional Groups

Compound Name Added Group Application/Effect Reference
This compound None (baseline) Antimicrobial scaffold
2-{[(4-Chlorophenyl)sulfinyl]methyl}-1H-benzimidazole Sulfoxide (-SO-) Enhanced antiviral activity (e.g., SARS-CoV inhibition)
2-{[(4-Chlorophenyl)sulfonyl]methyl}-1H-benzimidazole Sulfone (-SO₂-) Increased oxidative stability; lower bioavailability
Clemirole (1-[(4-Chlorophenyl)methyl]-2-(pyrrolidinyl)-1H-benzimidazole) Pyrrolidinyl Antihistaminic activity

Key Observations :

  • Sulfoxide/sulfone modifications alter redox properties, influencing interactions with viral proteases .
  • Pyrrolidinyl derivatives (e.g., Clemirole) shift activity toward antihistaminic effects due to altered receptor binding .

Antimicrobial Activity

  • Derivatives of this compound show potent activity against Helicobacter pylori (MBC: 0.5–4 µg/mL), surpassing fluoroquinolones in some cases .
  • The 4-chlorophenyl group enhances membrane penetration, while the thioether linker improves resistance to enzymatic degradation .

Limitations and Challenges

  • Solubility issues : Hydrophobic chlorophenyl groups limit aqueous solubility, necessitating formulation enhancements .
  • Toxicity concerns : Metabolites of sulfur-containing derivatives require further pharmacokinetic profiling .

Biological Activity

2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by empirical data and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with a 4-chlorophenylthio group. This specific arrangement is believed to enhance the compound's bioactivity through improved membrane permeability and interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with DNA and proteins, disrupting their normal functions. The 4-chlorophenylthio moiety may facilitate cellular penetration, enhancing the compound's efficacy against various pathogens and cancer cells. Key mechanisms include:

  • Inhibition of Enzyme Activity: Disruption of critical enzymatic processes in pathogens and cancer cells.
  • Interference with Cellular Signaling: Modulation of signaling pathways that control cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, in vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus62.5 µg/mL
Streptococcus pneumoniae100 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies indicate that it exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study: Cytotoxicity Evaluation

A study involving human cancer cell lines demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 60 µM.
  • LDH Release: Increased lactate dehydrogenase (LDH) release indicated cytotoxic effects on treated cells compared to control groups.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It has shown promise in reducing inflammatory markers in cell culture models.

Table 2: Anti-inflammatory Effects

Inflammatory MarkerTreatment GroupControl Group
IL-6 LevelsDecreased by 30%Baseline Levels
TNF-α LevelsDecreased by 25%Baseline Levels

Q & A

Q. What are the optimal synthetic routes for 2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of phenylenediamine with 4-chlorobenzaldehyde derivatives. A heterogeneous FeCl₃/SiO₂ nanocatalyst under mild conditions (75°C, 0.05 g catalyst loading) achieves high efficiency, as shown by reaction optimization studies . Alternative routes may involve nucleophilic substitution between 4-chlorobenzyl chloride and benzimidazole precursors in solvents like DMF, with potassium carbonate as a base . Yield optimization requires temperature control, solvent polarity, and catalyst selection.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substitution patterns and purity. For 2-(4-Chlorophenyl)-1H-benzimidazole analogs, aromatic protons appear at δ 7.2–8.3 ppm, with distinct shifts for the chlorophenyl group .
  • X-ray crystallography : SHELX programs (e.g., SHELXL97) refine crystal structures, resolving bond lengths and angles. Triclinic systems (space group P1) are common, with Z = 4 and unit cell parameters (e.g., a = 9.6610 Å) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking simulations (AutoDock Vina, Schrödinger Suite) assess binding affinities to target proteins (e.g., kinases or receptors). For benzimidazole analogs, electrostatic and hydrophobic interactions with active sites are critical. MD simulations (>100 ns) validate stability, while QSAR models correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzimidazoles?

Discrepancies may arise from assay variability (e.g., cell lines, IC₅₀ protocols). Standardized protocols (e.g., MTT assays, fixed incubation times) and meta-analyses of structure-activity relationships (SAR) are recommended. For example, fluorophenyl analogs show enhanced bioavailability over chlorophenyl derivatives due to lipophilicity differences .

Q. How does crystallographic refinement address structural ambiguities in benzimidazole derivatives?

SHELXL-based refinement of high-resolution data (≤1.0 Å) resolves disorder in substituent orientations. For example, in 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, anisotropic displacement parameters distinguish between static and dynamic disorder . Twinning or low-resolution data may require SHELXD/SHELXE pipelines for phase correction .

Q. What are the key considerations in designing analogs with improved metabolic stability?

  • Substituent effects : Fluorine or methoxy groups enhance metabolic resistance by reducing CYP450-mediated oxidation.
  • Prodrug strategies : Ester or carbamate prodrugs (e.g., phenyl carboxylates) improve solubility and gradual release .
  • In vitro assays : Microsomal stability tests (human liver microsomes) quantify half-life improvements .

Methodological Guidance

Q. How to validate synthetic purity for pharmacological testing?

  • HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is standard.
  • Mass spectrometry : HRMS (ESI+) confirms molecular ions (e.g., [M+H]⁺ for C₁₃H₁₀ClN₂S: m/z 261.0352) .

Q. What experimental controls are critical in SAR studies?

  • Positive controls : Known inhibitors (e.g., pantoprazole analogs) benchmark activity .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

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